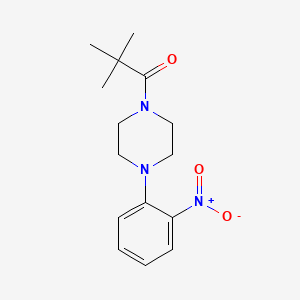
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone
説明
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone, also known as BCPAO, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BCPAO belongs to the class of azetidinone compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone is complex and involves several pathways. In cancer cells, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including Akt and mTOR. 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone also induces apoptosis in cancer cells by activating the caspase pathway. In inflammation, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kB pathway. In neurodegenerative disorders, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to have several biochemical and physiological effects in scientific research. In cancer cells, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone inhibits cell growth and induces apoptosis, leading to the death of cancer cells. 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines, reducing inflammation in the body. In neurodegenerative disorders, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has neuroprotective effects by reducing oxidative stress and inflammation, protecting neurons from damage.
実験室実験の利点と制限
One advantage of using 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone in scientific research is its potential therapeutic applications in various diseases. 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for drug development. However, limitations of using 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses, which requires careful dosage and administration.
将来の方向性
For research on 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone include further studies on its potential therapeutic applications in various diseases, as well as the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies on the mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone can provide insights into its biochemical and physiological effects, leading to the development of more effective drugs. Finally, studies on the toxicity and safety of 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone can provide valuable information for the development of safe and effective drugs for human use.
Conclusion:
In conclusion, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications in various diseases. 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for drug development. Further studies on the synthesis, mechanism of action, biochemical and physiological effects, and future directions for research on 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone can provide valuable insights into its potential as a therapeutic agent.
科学的研究の応用
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a common factor in many diseases, and 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, 4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)-2-azetidinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-27-17-6-8-18(9-7-17)30-22-21(14-5-10-19-20(11-14)29-13-28-19)25(23(22)26)16-4-2-3-15(24)12-16/h2-12,21-22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSOTXRMIHDESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4070146.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4070153.png)

![N,N'-bis{4-[(cyclohexylamino)sulfonyl]phenyl}succinamide](/img/structure/B4070165.png)
![1-(2-chloro-4-nitrophenyl)-4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazine hydrochloride](/img/structure/B4070175.png)
![1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B4070189.png)
![4-methyl-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4070199.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-phenylpropanoyl)-4-piperidinyl]propanamide](/img/structure/B4070200.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070208.png)
![6-amino-4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070215.png)
![methyl [4-(6-amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-5-chloro-2-ethoxyphenoxy]acetate](/img/structure/B4070224.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4070232.png)
![1-[(4-benzyl-1-piperazinyl)acetyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B4070233.png)
